(4-(2-Methoxyethoxy)phenyl)boronic acid

Beschreibung

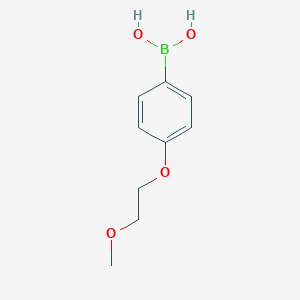

(4-(2-Methoxyethoxy)phenyl)boronic acid is a boronic acid derivative with a phenyl ring substituted at the para position by a 2-methoxyethoxy group (–OCH₂CH₂OCH₃). This compound is structurally characterized by its electron-donating substituent, which influences its electronic properties, solubility, and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science.

Eigenschaften

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKMFCPXFMQWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634609 | |

| Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265664-52-6 | |

| Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)boronic acid typically involves the reaction of 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or aryl-heteroaryl bonds. The reaction proceeds via transmetalation , where the boronic acid transfers its aryl group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond .

Representative Reactions and Conditions

| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(OAc)₂, PCy₃HBF₄ | K₂CO₃ | 65 | 15 | 94.6 |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 100 | 15 | 95 |

| 4-Chlorobenzoylpiperidine | Pd(OAc)₂, PCy₃HBF₄ | K₂CO₃ | 65 | 7 | 78.2 |

Key Mechanistic Steps :

-

Oxidative Addition : Pd⁰ reacts with aryl halides (e.g., bromides) to form Pdᴵᴵ complexes.

-

Transmetalation : Boronic acid transfers the aryl group to Pdᴵᴵ, forming a diaryl-Pdᴵᴵ intermediate.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product, regenerating Pd⁰ .

Oxidation Reactions

The boronic acid group (-B(OH)₂) can be oxidized to a phenol (-OH) under mild conditions. This transformation is useful for deprotection or functional group interconversion.

Common Oxidizing Agents :

-

Hydrogen Peroxide (H₂O₂) : Converts boronic acids to phenols in aqueous acidic or basic media .

-

Oxone® (KHSO₅) : Efficient in non-aqueous solvents for sensitive substrates .

Example :

No side products reported under optimized conditions .

Nucleophilic Substitution Reactions

The methoxyethoxy (-OCH₂CH₂OCH₃) side chain undergoes nucleophilic substitution under basic or acidic conditions, enabling further functionalization.

Observed Transformations :

-

Ether Cleavage : Reaction with HI or BBr₃ removes methoxy groups, yielding diols.

-

Alkylation : Treatment with alkyl halides in the presence of NaH forms extended ether chains.

Passerini-Type Multicomponent Reactions

This boronic acid acts as a carbon nucleophile in Passerini reactions, enabling one-pot synthesis of α-hydroxyketones.

Typical Conditions :

-

Reactants : Aldehyde + isocyanide + boronic acid.

-

Yield : Up to 68% for analogous 4-methoxyphenyl boronic acid .

Mechanism :

-

Boronic acid reacts with aldehyde to form a transient boronate.

-

Isocyanide addition generates an α-acyloxy amide intermediate.

Stability and Handling Considerations

-

Moisture Sensitivity : Forms boroxines in anhydrous conditions; store under inert atmosphere .

-

Toxicity : Causes skin/eye irritation (GHS Hazard Codes: H315, H319) .

This compound’s reactivity profile underscores its utility in synthesizing complex architectures, from pharmaceuticals to functional materials. Ongoing research explores its role in green chemistry and targeted therapeutics, leveraging its unique electronic and steric properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-(2-Methoxyethoxy)phenyl)boronic acid is primarily used as a building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it invaluable for synthesizing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: Utilizes palladium catalysts to couple with aryl or vinyl halides.

- Oxidation Reactions: The boronic acid group can be oxidized to form phenols.

- Nucleophilic Substitution: The methoxyethoxy group can participate in further functionalization.

Medicinal Chemistry

Boronic acids, including this compound, have shown potential in drug development due to their ability to interact with biological molecules. They have been explored for their roles in:

- Anticancer Drugs: Boronic acids have been incorporated into several FDA-approved drugs, such as bortezomib, which is used for treating multiple myeloma. Ongoing research focuses on developing new boron-containing therapeutics that leverage the unique properties of boronic acids .

- Drug Delivery Systems: Their ability to form reversible covalent bonds with diols allows for targeted drug delivery mechanisms.

Biological Applications

The compound has been utilized in various biological contexts:

- Detection of Biomolecules: Boronic acids can selectively bind to cis-diol-containing species like ribonucleic acids (RNA), glycans, and glycoproteins, making them useful in biosensing applications.

- Antibacterial and Antiviral Activities: Research indicates that certain boronic acid derivatives exhibit antibacterial and antiviral properties, expanding their potential therapeutic applications .

Material Science

In materials science, this compound is employed in the development of advanced materials:

- Polymers: It can be used as a monomer for synthesizing functionalized polymers with specific properties.

- Electronic Devices: Its unique chemical properties allow for applications in electronic materials and devices.

Boron-Containing Anticancer Agents

A study investigated the efficacy of bortezomib in combination therapies for aggressive lymphomas. The results indicated improved outcomes when paired with other treatments, showcasing the potential of boron compounds in enhancing cancer therapies .

Biosensors Utilizing Boronic Acids

Research has demonstrated the use of boronic acids for detecting glucose levels through their interaction with diols. This application highlights their role in developing biosensors that could lead to advancements in diabetes management technologies .

Wirkmechanismus

The mechanism of action of (4-(2-Methoxyethoxy)phenyl)boronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The boronic acid group can reversibly bind to diols, making it useful in the detection and quantification of sugars and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Antiproliferative Activity

Several structurally related boronic acids have been evaluated for antiproliferative effects:

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) exhibit potent activity against cancer cell lines due to their planar aromatic systems, which may facilitate DNA intercalation or protein binding .

- Limitations in Bioassays : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid and pyren-1-yl boronic acid precipitate in RPMI culture medium, rendering reliable in vitro testing unfeasible. This highlights the critical role of solubility in biological applications .

Fungal Histone Deacetylase (HDAC) Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM). The methoxyethyl group enhances solubility and target binding, suggesting that ether-linked substituents are advantageous for bioactivity .

- Comparison : The 2-methoxyethoxy group in the target compound may offer similar benefits, but its larger size could affect membrane permeability or steric interactions with enzyme active sites.

Physicochemical Properties

Table 1: Substituent Effects on Solubility and Reactivity

Notes:

Structural Analogues with Modified Substituents

- (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid (CAS 957063-00-2): Contains an ester-linked methoxy group (–OCH₂COOCH₃). The carbonyl group introduces polarity but may reduce stability under basic conditions compared to ether-linked analogs .

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid: A protected phenol derivative. The tetrahydropyranyl (THP) group improves solubility in organic solvents, making it useful in multi-step syntheses .

Biologische Aktivität

(4-(2-Methoxyethoxy)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities and applications in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with a methoxyethoxy group and a boronic acid moiety. The presence of the boron atom allows for unique interactions with biological molecules, particularly through the formation of boronate esters.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate to high antibacterial activity, making them potential candidates for developing new antibiotics.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| AN2690 | Candida albicans | 100 |

| Aspergillus niger | 100 | |

| Bacillus cereus | <50 |

The mechanism underlying this antimicrobial activity often involves interference with bacterial cell wall synthesis or function, though specific pathways for this compound require further investigation.

Anticancer Activity

Boronic acids have also been studied for their anticancer potential. They can act as proteasome inhibitors, disrupting the degradation of proteins involved in cell cycle regulation. For example, certain boron-containing compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells .

In vitro studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve the inhibition of proteasome activity or interference with signaling pathways critical for cancer cell survival.

| Cancer Cell Line | IC50 (nM) |

|---|---|

| U266 | 8.21 |

| MCF-7 | 6.74 |

Enzymatic Inhibition

The boronic acid moiety allows for selective binding to enzymes, particularly those that utilize serine or cysteine residues in their active sites. This property has been exploited in drug design, where boronic acids serve as reversible inhibitors of enzymes involved in disease processes. For instance, studies have demonstrated that attaching boronic acids to therapeutic proteins can enhance their cellular uptake and efficacy by facilitating interaction with surface glycans .

Case Studies

- Enzyme Targeting : A study demonstrated that attaching a boronic acid to RNase A significantly increased its uptake into cells, enhancing its cytotoxic effects against RNA-containing pathogens . This showcases the potential of this compound in targeted drug delivery systems.

- Antimicrobial Efficacy : In vitro testing revealed that derivatives of phenylboronic acids exhibited varying degrees of antimicrobial activity against fungal pathogens like Candida albicans and Aspergillus niger, with some compounds showing superior efficacy compared to established antifungal agents like amphotericin B .

Q & A

Q. What are the standard synthetic routes for preparing (4-(2-Methoxyethoxy)phenyl)boronic acid, and how are yields optimized?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated aromatic precursor reacts with a boronic ester or acid. For analogous structures, yields are optimized by:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common for aryl couplings .

- Base choice : K₂CO₃ or Na₂CO₃ in polar solvents (e.g., THF/H₂O) improves reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign peaks to verify substituents (e.g., methoxyethoxy δ ~3.4–4.5 ppm for OCH₂CH₂O; aromatic protons δ ~6.8–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₉H₁₃BO₄: 210.10) .

- FT-IR : Identify B–O stretches (~1350 cm⁻¹) and aryl ether C–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyethoxy group influence reactivity in cross-coupling reactions?

Answer: The electron-donating methoxyethoxy group alters electronic density on the phenyl ring, impacting:

- Reaction rates : Enhanced electron density may reduce oxidative addition efficiency in Pd-catalyzed couplings, requiring higher catalyst loadings .

- Regioselectivity : Ortho/para-directing effects can influence coupling sites in multi-halogenated substrates .

- Conductance properties : In single-molecule junctions, substituents like methoxyethoxy modulate electron transport, as seen in conductance histograms under varying voltages .

Q. How can researchers resolve contradictions in reported yields or spectral data for derivatives of this compound?

Answer:

- Replicate conditions : Ensure identical reagents (e.g., Pd catalysts), solvent ratios, and temperatures .

- Cross-validate characterization : Compare NMR shifts with computational predictions (DFT) or literature analogs .

- Assess anhydride formation : Boronic acids may exist as anhydrides, altering melting points or solubility; use D₂O exchange in NMR to confirm free –B(OH)₂ groups .

Q. What methodologies are used to study the compound’s electronic structure and its impact on material applications?

Answer:

- Computational modeling : DFT calculations predict HOMO/LUMO levels and charge distribution .

- Electrochemical analysis : Cyclic voltammetry reveals redox behavior relevant to sensor design .

- Single-molecule conductance : STM-based techniques map electronic transport properties for molecular electronics .

Q. How can solubility challenges during purification be addressed for boronic acid derivatives?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

- Protective equipment : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant per GHS H315/H319) .

- Ventilation : Use fume hoods due to potential inhalation risks .

- Spill management : Neutralize with damp sand and dispose as hazardous waste .

Applications in Advanced Research

Q. How is this compound utilized in designing fluorescent sensors or bioimaging agents?

Answer:

Q. What strategies improve the stability of this compound in aqueous media?

Answer:

- pH control : Stabilize at pH 7–9 to prevent protodeboronation .

- Coordination with diols : Add saccharides (e.g., fructose) to form stable cyclic esters .

- Encapsulation : Use liposomes or micelles to shield the boronic acid group .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting conductance data in molecular junction studies?

Answer:

- Voltage dependence : Conductance may vary with applied bias (e.g., 100 mV vs. 200 mV in 2D histograms) due to substituent electronic effects .

- Statistical analysis : Use >1,000 traces to distinguish predominant conductance peaks from noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.